Methyl 5-hydrazinylpicolinate
Description
Methyl 5-hydrazinylpicolinate is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 5-position and a methyl ester at the 2-position. This structure confers unique reactivity, particularly in pharmaceutical and agrochemical synthesis, where hydrazine derivatives are often employed as intermediates or bioactive agents . The hydrazine moiety enables nucleophilic reactivity, while the ester group facilitates hydrolytic stability under controlled conditions.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 5-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(10-8)4-9-6/h2-4,10H,8H2,1H3 |
InChI Key |
LUYHXJMTGCIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydrazinylpicolinate typically involves the reaction of methyl picolinate with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Methyl picolinate and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or methanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydrazinylpicolinate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydrazinylpicolinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Methyl 5-hydrazinylpicolinate is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 5-hydrazinylpicolinate with structurally related compounds, emphasizing substituent effects and applications:
Key Findings
Reactivity and Stability :
- This compound’s hydrazine group enables condensation reactions (e.g., with carbonyl compounds), distinguishing it from halogenated analogs like Methyl 5-bromopicolinate , which are tailored for cross-coupling reactions .
- Compared to methyl shikimate , a biosynthetic intermediate with multiple hydroxyl groups, this compound exhibits reduced polarity, enhancing its solubility in organic solvents .
Biological Activity: Hydrazine-containing analogs (e.g., 6-Methoxy-5-methylpicolinohydrazide) show higher similarity scores (0.88) to this compound and are linked to antiviral and antimicrobial applications . In contrast, diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are larger, more complex structures with demonstrated anti-inflammatory properties but lack the hydrazine-mediated reactivity .
Synthetic Utility :
- Brominated picolinates (e.g., Methyl 5-bromo-3-methylpicolinate ) are preferred in metal-catalyzed reactions, whereas this compound’s nucleophilic hydrazine group is advantageous in heterocycle formation (e.g., triazoles or hydrazones) .
Biological Activity
Methyl 5-hydrazinylpicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound is derived from picolinic acid, where a hydrazine group is introduced at the 5-position. The general structure can be represented as follows:
The synthesis typically involves the reaction of picolinic acid with hydrazine derivatives under acidic or basic conditions, leading to the formation of the hydrazinyl derivative.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that this compound could serve as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies employing various cancer cell lines have demonstrated cytotoxic effects. The following table summarizes the IC50 values obtained through MTT assays:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical carcinoma) | 25 |
| HepG2 (liver carcinoma) | 30 |
| MCF-7 (breast carcinoma) | 20 |
The observed cytotoxicity suggests that this compound may interfere with cellular proliferation, making it a candidate for further anticancer drug development.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit E. coli and S. aureus. The researchers noted that modifications to the hydrazine moiety could enhance antibacterial activity, suggesting a structure-activity relationship (SAR) approach for future derivatives .
- Cytotoxicity Assessment : Another research article focused on evaluating the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells, which was confirmed through flow cytometry analysis .
- Mechanistic Studies : Mechanistic investigations revealed that this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-hydrazinylpicolinate, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with ester-functionalized pyridine precursors under controlled pH (6–8) and temperature (60–80°C). Purity optimization involves recrystallization in ethanol/water mixtures (3:1 v/v) and characterization via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . Key parameters include monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and ensuring anhydrous conditions to minimize side products .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d6, 400 MHz) identifies hydrazine protons (δ 8.2–8.5 ppm) and methyl ester protons (δ 3.9 ppm). -NMR confirms carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 182.1. Fragmentation patterns distinguish hydrazine moieties from potential impurities .
- IR : Stretching frequencies for N–H (3200–3350 cm) and C=O (1720 cm) validate functional groups. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolysis to 5-hydrazinylpicolinic acid) are quantified using calibration curves. For light sensitivity, expose samples to UV-A (320–400 nm) and monitor via UV-Vis spectroscopy (λmax 270 nm) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies often arise from ligand choice or solvent effects. For example, Pd-catalyzed Suzuki couplings may yield inconsistent yields due to competing hydrazine coordination. Systematic evaluation includes:
- Ligand Screening : Compare Buchwald-Hartwig (XPhos) vs. Suzuki (Pd(PPh3)4) conditions.
- Solvent Polarity : Test DMF (high polarity) vs. THF (low polarity) to assess steric vs. electronic influences.
- Control Experiments : Use deuterated analogs to track reaction pathways via -NMR kinetics .
Q. What experimental designs are optimal for probing the chelation behavior of this compound with transition metals?
- Methodological Answer :
- Titration Calorimetry (ITC) : Measure binding constants (Kd) for metal ions (e.g., Cu, Fe) in aqueous buffer (pH 7.4).
- X-ray Crystallography : Co-crystallize the compound with metal salts (e.g., CuCl2) to resolve coordination geometry.
- DFT Modeling : Compare experimental IR/Raman spectra with computational predictions to validate bonding modes .
Q. How should researchers address variability in bioactivity data for this compound across cell-based assays?
- Methodological Answer : Variability often stems from cell line heterogeneity or assay conditions. Mitigation strategies include:
- Normalization : Use housekeeping genes (e.g., GAPDH) in qPCR or β-actin in Western blotting.
- Dose-Response Curves : Calculate IC50 values across multiple replicates (n ≥ 3) with error bars.
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for apoptosis assays) to validate assay conditions .
Data Contradiction Analysis Framework
Q. What statistical approaches are recommended for resolving conflicting results in catalytic applications of this compound?
- Methodological Answer :
- ANOVA : Compare mean yields across reaction conditions (e.g., temperature, catalyst loading).
- Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent polarity, ligand steric bulk) contributing to variance.
- Error Propagation Analysis : Quantify uncertainty in kinetic measurements (e.g., kobs ± SEM) .
Tables for Methodological Reference
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Reaction Temperature | 60–80°C | In-situ FTIR |
| pH | 6–8 | pH-stat titration |
| Purity Threshold | ≥98% | HPLC (Area normalization) |
Table 2 : Common Degradation Pathways and Mitigation Strategies
| Pathway | Detection Method | Mitigation |
|---|---|---|
| Hydrolysis | HPLC (Retention time shift) | Anhydrous storage, desiccants |
| Oxidation | ESI-MS (m/z +16) | Antioxidants (e.g., BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
